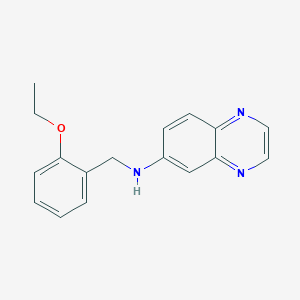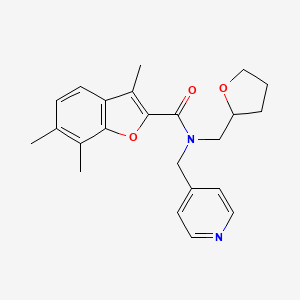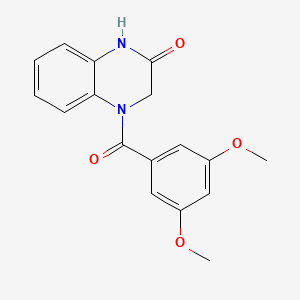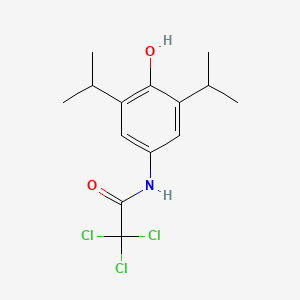![molecular formula C30H28N2O2 B4989106 N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B4989106.png)
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide is a complex organic compound with a molecular formula of C27H26N2O2 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of 4-(benzyloxy)phenylamine: This can be achieved by reacting 4-hydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 3,4-dihydroisoquinoline: This intermediate can be prepared through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the 4-(benzyloxy)phenylamine with the 3,4-dihydroisoquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]benzamide: Shares the benzyloxyphenyl and benzamide moieties but lacks the dihydroisoquinoline group.
4-(benzyloxy)phenol: Contains the benzyloxyphenyl group but lacks the benzamide and dihydroisoquinoline groups.
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide: Similar structure but with a diethylaminoacetamide group instead of the dihydroisoquinoline moiety.
Uniqueness
N-[4-(benzyloxy)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the dihydroisoquinoline moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c33-30(31-28-14-16-29(17-15-28)34-22-24-6-2-1-3-7-24)26-12-10-23(11-13-26)20-32-19-18-25-8-4-5-9-27(25)21-32/h1-17H,18-22H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRFQJRDCQVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)

![2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4989038.png)
![[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate](/img/structure/B4989047.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B4989063.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)



![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)

